REACTION_CXSMILES
|
[N:1]1[C:6]2[S:7][C:8]3[CH2:13][CH2:12][CH2:11]C[C:9]=3[C:5]=2[C:4](=O)[NH:3][CH:2]=1.CN(C)C1C=CC=CC=1.O=P(Cl)(Cl)[Cl:26]>>[Cl:26][C:4]1[C:5]2[C:9]3[CH2:11][CH2:12][CH2:13][C:8]=3[S:7][C:6]=2[N:1]=[CH:2][N:3]=1
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Name
|
|
Quantity
|
10.56 g
|
Type
|
reactant
|
Smiles
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N1=CNC(C2=C1SC1=C2CCCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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CN(C1=CC=CC=C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 5 h under argon
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Duration
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5 h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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CUSTOM
|
Details
|
the excess POCl3 was removed by concentration in vacuo
|
Type
|
ADDITION
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Details
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The residue was poured into 200 g ice and neutralized with satd Na2CO3
|
Type
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FILTRATION
|
Details
|
The resulting blue-gray gum was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)SC1=C2CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.031 mol | |
AMOUNT: MASS | 7.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |